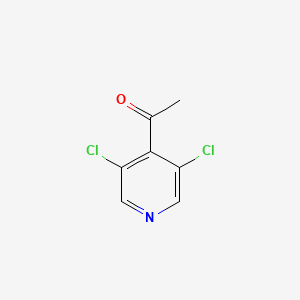

1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Description

BenchChem offers high-quality 1-(3,5-Dichloropyridin-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichloropyridin-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCMJFTASVFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573733 | |

| Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402561-66-4 | |

| Record name | 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative, is a key structural motif and a versatile intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique electronic properties conferred by the dichloropyridine ring, which provides a scaffold for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms enhances reactivity and offers multiple points for synthetic elaboration, making it a valuable building block for drug discovery programs.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one. Furthermore, it delves into its pivotal role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their synthetic and medicinal chemistry endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in a laboratory setting.

Table 1: Physicochemical Properties of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

| Property | Value | Source(s) |

| CAS Number | 402561-66-4 | [2][3] |

| Molecular Formula | C₇H₅Cl₂NO | [2][3] |

| Molecular Weight | 190.03 g/mol | [3] |

| IUPAC Name | 1-(3,5-dichloropyridin-4-yl)ethanone | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [2] |

| Storage | Store at room temperature | [3] |

Safety and Hazard Information:

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is classified as harmful and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis and Reactivity

The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one can be approached through several synthetic strategies. A plausible and effective method involves a Grignard reaction with a suitable precursor, 3,5-Dichloro-4-pyridinecarbonitrile.

Core Synthetic Protocol: Grignard Reaction with 3,5-Dichloro-4-pyridinecarbonitrile

This protocol details the synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one from 3,5-Dichloro-4-pyridinecarbonitrile and a methyl Grignard reagent. The causality behind this experimental choice lies in the robust and well-established nature of Grignard reactions for the formation of carbon-carbon bonds and the synthesis of ketones from nitriles.

Materials:

-

3,5-Dichloro-4-pyridinecarbonitrile

-

Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous solution of hydrochloric acid (e.g., 3M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 3,5-Dichloro-4-pyridinecarbonitrile in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting nitrile.

-

Hydrolysis (Workup): The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C. This step hydrolyzes the intermediate imine salt to the desired ketone.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

Reactivity Profile

The reactivity of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is dictated by the presence of the ketone functional group and the electron-deficient dichloropyridine ring.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations. For instance, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol, 1-(3,5-dichloropyridin-4-yl)ethanol. This alcohol is a known intermediate in the synthesis of more complex molecules.

-

Alpha-Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations, allowing for further functionalization at the alpha-position.

-

Dichloropyridine Ring: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, although the conditions required may be harsh. This provides an avenue for the introduction of other functional groups onto the pyridine core.

Spectroscopic Analysis (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~8.6 | Pyridine H (2H, s) |

| ~2.6 | -CH₃ (3H, s) |

Note: Predictions are based on computational models and may vary slightly from experimental values. The solvent used for prediction is typically CDCl₃.

Expected IR Spectral Features:

-

~1700 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone.

-

~1550-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~800-900 cm⁻¹: C-Cl stretching vibrations.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl group.

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 190, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

Applications in Drug Discovery: A Cornerstone for Kinase Inhibitors

The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective therapeutic agents.[1] 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, and its derivatives, serve as critical building blocks in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

A prominent example is the use of the 1-(3,5-dichloropyridin-4-yl)ethoxy moiety in the development of potent pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Aberrant FGFR signaling is a known driver in the development and progression of various cancers.[5][6]

The (R)-21c compound series, which features a 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole core structure, has demonstrated excellent in vitro inhibitory activity against a panel of FGFR-amplified cell lines.[1] Furthermore, these compounds have shown significant in vivo efficacy in tumor growth inhibition in xenograft mouse models.[1] The 3,5-dichloropyridine moiety in these inhibitors plays a crucial role in binding to the kinase active site and contributing to the overall potency and selectivity of the molecule.

Diagram of the Role in FGFR Inhibitor Synthesis:

Caption: Role of the target ketone in FGFR inhibitor synthesis.

The versatility of the 3,5-dichloropyridine scaffold also extends to the development of inhibitors for other kinases, such as c-Met, and antagonists for receptors like P2X7, which are implicated in inflammatory diseases.[7][8]

Conclusion

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an attractive starting material for the synthesis of complex molecular architectures. The demonstrated importance of the 3,5-dichloropyridine scaffold in potent kinase inhibitors underscores the continued relevance of this compound in the pursuit of novel therapeutics. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to effectively utilize this key building block in their scientific endeavors.

References

-

Preprints.org. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Available at: [Link]

-

Appretech Scientific Limited. 1-(3,5-dichloropyridin-4-yl)ethan-1-one. Available at: [Link]

-

PMC - NIH. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Available at: [Link]

-

Organic Syntheses. 4-AMINOPYRIDINE. Available at: [Link]

-

ResearchGate. Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and.... Available at: [Link]

-

PMC - NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

-

PubMed. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Available at: [Link]

-

CASPRE. 13 C NMR Predictor. Available at: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

-

PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

- Google Patents. (2001). Process for the preparation of 3,5-dichloropyridine.

- Google Patents. Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine.

-

PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl).... Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analytical Gauntlet: A Technical Guide to the Structure Elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Abstract

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies required for the structure elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative of interest. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deep dive into the causality behind experimental choices and data interpretation. By integrating multi-faceted spectroscopic techniques, we present a self-validating system for structural confirmation, grounded in authoritative principles of analytical chemistry.

Introduction: The Imperative of Structural Integrity

The biological activity of any molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise determination of a molecule's constitution and connectivity is a non-negotiable prerequisite in the progression of a drug discovery pipeline. 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ) presents a unique analytical challenge due to the electronic effects of its dichlorinated pyridine ring on the adjacent acetyl group.[1][2] This guide will systematically deconstruct the molecule's structural features through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Safety First: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is associated with GHS07 (Harmful) pictograms and hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times, and all manipulations should be conducted within a certified chemical fume hood.

The Analytical Workflow: A Multi-pronged Approach

Caption: A logical workflow for the structure elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide unambiguous evidence of its structure.

Experimental Protocol: NMR

A standardized protocol for NMR analysis ensures reproducibility and data quality.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid 1-(3,5-Dichloropyridin-4-yl)ethan-1-one and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Record the ¹³C NMR spectrum on the same instrument.

-

Employ proton decoupling to obtain a spectrum with single lines for each unique carbon.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

-

-

2D NMR (Optional but Recommended):

-

For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure, the ¹H NMR spectrum is expected to exhibit two distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.7 | Singlet | 2H | H-2, H-6 (Pyridine) | The two protons on the pyridine ring are chemically equivalent and are deshielded by the electronegative nitrogen atom and chlorine atoms. The lack of adjacent protons results in a singlet. |

| ~ 2.6 | Singlet | 3H | -CH₃ (Acetyl) | The methyl protons are adjacent to a carbonyl group, which deshields them. The absence of neighboring protons leads to a singlet. |

The simplicity of the predicted spectrum is a direct consequence of the molecule's symmetry.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals corresponding to the five unique carbon environments:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 198 | C=O (Ketone) | The carbonyl carbon is highly deshielded and typically appears in this downfield region. |

| ~ 150 | C-2, C-6 (Pyridine) | These carbons are attached to the electronegative nitrogen and are deshielded. |

| ~ 145 | C-4 (Pyridine) | This is a quaternary carbon attached to the acetyl group and two chlorinated carbons. |

| ~ 130 | C-3, C-5 (Pyridine) | These carbons are directly bonded to chlorine atoms, leading to a downfield shift. |

| ~ 28 | -CH₃ (Acetyl) | The methyl carbon is in a typical upfield region for an acetyl group. |

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: EI-MS

Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is expected to display several key features:

| m/z Value | Interpretation | Rationale |

| 189/191/193 | Molecular Ion (M⁺) | The presence of two chlorine atoms will result in a characteristic isotopic pattern. The M⁺ peak will be at m/z 189 (with two ³⁵Cl atoms), the M+2 peak at m/z 191 (with one ³⁵Cl and one ³⁷Cl) will be approximately 66% of the M⁺ peak, and the M+4 peak at m/z 193 (with two ³⁷Cl atoms) will be about 10% of the M⁺ peak. |

| 174/176/178 | [M - CH₃]⁺ | Loss of a methyl radical (15 Da) from the molecular ion, a common fragmentation for acetyl groups. |

| 146/148/150 | [M - COCH₃]⁺ | Cleavage of the bond between the pyridine ring and the acetyl group, resulting in the dichloropyridinyl cation. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a very common and stable fragment. |

digraph "MS_Fragmentation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"M_ion" [label="Molecular Ion (M⁺)\nm/z 189/191/193", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Fragment_1" [label="[M - CH₃]⁺\nm/z 174/176/178"]; "Fragment_2" [label="[M - COCH₃]⁺\nm/z 146/148/150"]; "Fragment_3" [label="[CH₃CO]⁺\nm/z 43", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"M_ion" -> "Fragment_1" [label="- •CH₃"]; "M_ion" -> "Fragment_2" [label="- •COCH₃"]; "M_ion" -> "Fragment_3" [label=" "]; }

Caption: Predicted major fragmentation pathways for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, run the spectrum on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~ 1700 | C=O Stretch (Ketone) | A strong, sharp absorption band characteristic of an aromatic ketone. |

| ~ 1550-1600 | C=C & C=N Stretches (Pyridine Ring) | Multiple sharp bands of variable intensity are expected for the aromatic ring vibrations. |

| ~ 3000-3100 | C-H Stretch (Aromatic) | Weak to medium intensity absorptions from the C-H bonds on the pyridine ring. |

| ~ 2900-3000 | C-H Stretch (Aliphatic) | Weak absorptions from the methyl group. |

| ~ 800-900 | C-Cl Stretch | Absorptions in the fingerprint region corresponding to the carbon-chlorine bonds. |

Conclusion: A Cohesive Structural Narrative

The structure elucidation of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a testament to the power of a multi-technique analytical approach. The predicted ¹H and ¹³C NMR data establish the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides key fragmentation information, and the IR spectrum identifies the characteristic functional groups. The convergence of these independent lines of evidence provides a high degree of confidence in the proposed structure. This guide serves as a robust framework for the structural characterization of this and similar molecules, emphasizing the importance of a logical, evidence-based approach in modern chemical research.

References

-

PubChem. (1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. [Link]

-

Appretech Scientific Limited. 1-(3,5-dichloropyridin-4-yl)ethan-1-one. [Link]

-

NIST WebBook. 1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

Sources

Foreword: The Strategic Value of a Dichlorinated Pyridinyl Ketone

An In-Depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (CAS: 402561-66-4)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutic agents. Substituted pyridines are foundational scaffolds, present in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] The subject of this guide, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, represents a particularly valuable synthon. Its dichlorinated pyridine core offers a unique electronic profile and specific vectors for further functionalization, while the ethanone moiety serves as a versatile handle for a multitude of chemical transformations. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and potential applications, designed to empower researchers in leveraging its full potential in drug discovery and development programs.

Core Molecular Profile and Physicochemical Properties

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a solid, heterocyclic compound characterized by a pyridine ring substituted at the 3 and 5 positions with chlorine atoms and at the 4 position with an acetyl group. This substitution pattern imparts specific steric and electronic properties that govern its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 402561-66-4 | [3][4] |

| Molecular Formula | C₇H₅Cl₂NO | [3][4] |

| Molecular Weight | 190.03 g/mol | |

| IUPAC Name | 1-(3,5-dichloro-4-pyridinyl)ethanone | |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% | [4] |

| Storage | Store at room temperature | |

| InChI Key | AWJCMJFTASVFIB-UHFFFAOYSA-N |

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. The compound is classified with a "Warning" signal word.[3] Researchers should consult the full Safety Data Sheet (SDS) before use.[5][6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements: P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood. Provide an accessible safety shower and eye wash station.[5]

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis protocols for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one are not abundant in the readily available literature, its structure suggests several plausible and robust synthetic strategies rooted in fundamental organic chemistry principles. The most logical approach involves the acylation of a pre-formed 3,5-dichloropyridine scaffold.

A key precursor, 3,5-dichloropyridine, can be prepared via the reductive dechlorination of a more highly chlorinated pyridine, such as pentachloropyridine, using zinc metal in the presence of an acidic compound.[7]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points towards a Friedel-Crafts-type acylation or a metal-catalyzed cross-coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Hypothetical Protocol: Acylation of 3,5-Dichloropyridine

This protocol is based on established acylation methodologies for electron-deficient heterocycles. The challenge lies in the inherent deactivation of the pyridine ring by the two chlorine atoms, which necessitates forcing conditions or specific activation strategies.

Step 1: Lithiation of 3,5-Dichloropyridine

-

To a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq) dropwise.

-

The causality here is the high acidity of the proton at the C4 position, which is flanked by two electron-withdrawing chlorine atoms, enabling regioselective deprotonation to form the 4-lithiated intermediate.

-

Stir the reaction mixture at -78 °C for 1 hour.

Step 2: Acylation

-

To the solution containing the lithiated intermediate, add N,N-dimethylacetamide (DMA) or acetyl chloride (1.2 eq) dropwise while maintaining the temperature at -78 °C.

-

The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Spectroscopic Characterization (Predicted)

No specific published spectra were identified; however, a robust prediction of the key ¹H and ¹³C NMR signals can be made based on established chemical shift principles.[8][9]

| Data Type | Predicted Signals | Rationale |

| ¹H NMR | Singlet, ~δ 8.6-8.8 ppm (2H) | The two equivalent protons at C2 and C6 of the pyridine ring are in a highly deshielded environment due to the electronegative nitrogen and adjacent chlorine atoms. They appear as a sharp singlet. |

| Singlet, ~δ 2.6-2.8 ppm (3H) | The three equivalent protons of the acetyl methyl group. The chemical shift is influenced by the adjacent carbonyl group. | |

| ¹³C NMR | Carbonyl, ~δ 195-200 ppm | Typical chemical shift for a ketone carbonyl carbon attached to an aromatic ring. |

| Aromatic C-Cl, ~δ 148-152 ppm | The C3 and C5 carbons directly attached to chlorine atoms. | |

| Aromatic C-H, ~δ 145-148 ppm | The C2 and C6 carbons attached to hydrogen atoms. | |

| Aromatic C-Ac, ~δ 135-140 ppm | The quaternary C4 carbon attached to the acetyl group. | |

| Methyl, ~δ 28-32 ppm | The carbon of the acetyl methyl group. | |

| IR (KBr) | ~1700-1720 cm⁻¹ | Strong C=O stretch of the ketone. |

| ~1540-1580 cm⁻¹ | C=C/C=N stretching vibrations of the pyridine ring. | |

| ~750-850 cm⁻¹ | C-Cl stretching vibrations. |

Chemical Reactivity and Synthetic Utility

The true value of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one lies in its potential for diverse chemical transformations, making it a versatile intermediate for building molecular complexity. The primary reactive centers are the ketone carbonyl and the adjacent methyl protons.

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3,5-dichloropyridin-4-yl)ethan-1-one - CAS:402561-66-4 - Abovchem [abovchem.com]

- 4. appretech.com [appretech.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.ie [fishersci.ie]

- 7. data.epo.org [data.epo.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. scispace.com [scispace.com]

A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, coupled with a reactive ketone functional group, makes it a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's physicochemical properties, explores the nuanced challenges and strategies for its synthesis, details its chemical reactivity, and outlines standard protocols for its characterization and handling. The content is tailored for researchers and professionals engaged in drug discovery and development, offering field-proven insights into leveraging this valuable synthetic intermediate.

Physicochemical and Structural Profile

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a solid at room temperature, possessing the core structural features of a pyridine ring substituted with two chlorine atoms and an acetyl group.[1] The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom significantly influences the reactivity of both the aromatic ring and the ketone moiety.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(3,5-dichloro-4-pyridinyl)ethanone | [1] |

| CAS Number | 402561-66-4 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO | [2] |

| Molecular Weight | 190.03 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][2] |

| InChI Key | AWJCMJFTASVFIB-UHFFFAOYSA-N | [1] |

| Storage | Store at room temperature |[1] |

Synthesis and Mechanistic Considerations

The synthesis of acylpyridines is not as straightforward as their carbocyclic analogs due to the electronic properties of the pyridine ring. This section details the challenges and presents a logical, multi-step synthetic pathway.

The Challenge of Direct Acylation

Direct Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally ineffective for pyridine and its derivatives.[3] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates preferentially with the lone pair of electrons on the basic pyridine nitrogen. This forms a positively charged pyridinium salt, which deactivates the ring toward further electrophilic attack, rendering the reaction untenable.[3][4] Consequently, alternative strategies that bypass this deactivation pathway are required.

A Proposed Synthetic Pathway

A robust synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one involves a multi-step approach starting from more accessible precursors. The workflow below outlines a plausible route based on established chemical transformations.

Caption: Proposed multi-step synthesis of the target ketone.

Causality Behind Experimental Choices:

-

Step 1: The synthesis begins with a more commercially available polychlorinated pyridine. Reductive dechlorination using zinc metal in an acidic medium is an effective method to selectively remove chlorine atoms at the α-positions (2 and 6) to yield 3,5-dichloropyridine.[5][6]

-

Step 2: Directing groups are crucial for regioselective functionalization. The chlorine atoms at positions 3 and 5 direct metalation to the C4 position. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) deprotonates the C4 position, creating a nucleophilic pyridyl anion.[7] This anion is then quenched with an electrophile like N,N-Dimethylformamide (DMF) to install the formyl group.[7]

-

Step 3 & 4: The aldehyde is a versatile handle but the acyl chloride is a more reactive species for the final acylation. Standard oxidation of the aldehyde yields the corresponding carboxylic acid, which is then readily converted to the highly reactive 3,5-dichloropyridine-4-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8]

-

Step 5: The final C-C bond formation is achieved by reacting the acyl chloride with a suitable organometallic reagent. A Grignard reagent like methylmagnesium bromide or, for a milder reaction, dimethylcadmium (prepared from a Grignard reagent and CdCl₂) can serve as the source of the methyl nucleophile to form the desired ketone.

Chemical Reactivity and Application as a Synthetic Intermediate

The primary value of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in drug discovery lies in the synthetic versatility of its ketone group. This functional group serves as an electrophilic site, enabling a wide array of transformations to build molecular complexity. A particularly important application is its use as a precursor for chiral amines and alcohols, which are prevalent motifs in modern pharmaceuticals.[9][10][11]

Key Transformation: Asymmetric Reductive Amination

The conversion of the ketone to a chiral amine is a high-value transformation. This can be achieved via asymmetric reductive amination, a process that forms a C-N bond and sets a stereocenter in a single strategic operation.

References

- 1. 1-(3,5-Dichloropyridin-4-yl)ethan-1-one | 402561-66-4 [sigmaaldrich.com]

- 2. appretech.com [appretech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. data.epo.org [data.epo.org]

- 6. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents [patents.google.com]

- 7. 3,5-DICHLORO-4-FORMYL PYRIDINE CAS#: 136590-83-5 [amp.chemicalbook.com]

- 8. 3,5-Dichloropyridine-4-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 9. (1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine | C7H8Cl2N2 | CID 131034936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol 95% | CAS: 1254473-68-1 | AChemBlock [achemblock.com]

- 11. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative, is a key building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of two chlorine atoms flanking the acetyl group on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis and characteristic reactivity, to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physical and chemical identifiers for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

| Property | Value | Source |

| CAS Number | 402561-66-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | |

| IUPAC Name | 1-(3,5-dichloro-4-pyridinyl)ethanone | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature |

Spectral Characterization: A Guide to Identification

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one are not widely published, this section provides predicted spectral data and an interpretation based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, exhibiting two distinct signals:

-

A singlet in the aromatic region (δ 8.5-8.7 ppm) corresponding to the two equivalent protons on the pyridine ring (H-2 and H-6). The downfield shift is attributed to the deshielding effect of the electronegative nitrogen atom and the chlorine substituents.

-

A singlet in the aliphatic region (δ 2.5-2.7 ppm) corresponding to the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework:

-

A signal for the carbonyl carbon (C=O) is expected to appear significantly downfield (δ ~195-205 ppm).

-

Signals for the aromatic carbons will be observed in the range of δ 120-160 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) will be shifted downfield, as will the carbon attached to the acetyl group (C-4). The C-2 and C-6 carbons will also be in this region.

-

A signal for the methyl carbon of the acetyl group will appear in the upfield region (δ ~25-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Bands in the 1550-1600 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl protons (below 3000 cm⁻¹).

-

C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 189 and 191, with an intensity ratio of approximately 9:6:1, characteristic of a molecule containing two chlorine atoms. A prominent fragment ion would be expected at m/z 174 and 176, corresponding to the loss of a methyl radical ([M-CH₃]⁺). Another significant fragment would be the acylium ion [M-Cl]⁺.

Synthesis and Reactivity

The synthesis and reactivity of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one are dictated by the electronic nature of the dichloropyridine ring.

Synthetic Approaches

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation . However, the electron-deficient nature of the pyridine ring makes it less susceptible to this type of electrophilic substitution. A more viable approach would involve the use of a pre-functionalized pyridine derivative. One potential synthetic route is the reaction of 3,5-dichloropyridine with a suitable acetylating agent under conditions that promote nucleophilic attack on the pyridine ring, or via a metal-catalyzed cross-coupling reaction.

Caption: A conceptual workflow for the synthesis of the target compound.

Chemical Reactivity

The reactivity of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is dominated by the electrophilic nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) . The chlorine atoms are potential leaving groups, and their substitution by various nucleophiles (e.g., amines, alkoxides, thiolates) can be a powerful tool for diversification. The position of substitution will be influenced by the directing effects of the nitrogen atom and the acetyl group.

Furthermore, the chlorine atoms are amenable to palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex derivatives.

Caption: Major reaction pathways for the functionalization of the title compound.

Experimental Protocols: A Practical Guide

While specific protocols for this exact compound are scarce, the following general procedures for spectroscopic characterization and a representative nucleophilic aromatic substitution can be adapted by researchers.

Protocol 1: General Procedure for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 eq.).

-

Solvent Addition: Add a dry, aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Safety and Handling

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a versatile and valuable building block for the synthesis of complex molecules in drug discovery and materials science. While some of its fundamental physical properties require experimental determination, its predicted spectral characteristics and known reactivity patterns of related dichloropyridines provide a solid foundation for its use in research. The susceptibility of this compound to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the generation of novel and potentially bioactive compounds. This guide serves as a foundational resource for scientists to effectively utilize this important chemical intermediate.

References

-

1-(3,5-dichloropyridin-4-yl)ethan-1-one. Appretech Scientific Limited. [Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol. PubChem. [Link]

-

(1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. PubChem. [Link]

-

1-(3,5-dichloropyridin-4-yl)ethan-1-one. Appretech Scientific Limited. [Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol. PubChem. [Link]

-

1-(3,5-dichloropyridin-4-yl)ethan-1-one. Appretech Scientific Limited. [Link]

Sources

1-(3,5-Dichloropyridin-4-yl)ethan-1-one molecular weight and formula

An In-Depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a logical synthetic pathway, discuss methods for its analytical characterization, and contextualize its potential applications, particularly as a versatile building block in drug discovery and development. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound's chemistry and utility.

Introduction: The Significance of the Dichloropyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of halogen atoms, such as chlorine, onto this ring system profoundly modifies its electronic properties and lipophilicity. Specifically, the 3,5-dichloropyridine motif is a key structural feature in various biologically active molecules. A notable example is the role of the related compound, 4-Amino-3,5-dichloropyridine, as a critical intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for treating chronic obstructive pulmonary disease (COPD)[1][2].

1-(3,5-Dichloropyridin-4-yl)ethan-1-one emerges as a valuable building block within this chemical space. The ketone functionality at the 4-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations. This makes the compound an attractive starting material for constructing more complex molecular architectures and for use in fragment-based drug discovery programs. This guide aims to consolidate the known information about this compound and provide expert insights into its synthesis and application.

Physicochemical and Safety Data

A precise understanding of a compound's physical and chemical properties is foundational for its effective use in a laboratory setting. All quantitative data for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dichloro-4-pyridinyl)ethanone | [3] |

| CAS Number | 402561-66-4 | [3][4] |

| Molecular Formula | C₇H₅Cl₂NO | [3][4] |

| Molecular Weight | 190.03 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3][4] |

| InChI Key | AWJCMJFTASVFIB-UHFFFAOYSA-N | [3] |

Safety and Handling

As a chlorinated organic compound, 1-(3,5-Dichloropyridin-4-yl)ethan-1-one requires careful handling in a laboratory setting.

-

GHS Pictogram: GHS07 (Harmful)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3].

Expert Insight: The presence of dichloropyridine and a ketone functional group necessitates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and effective strategy for acylating electron-deficient pyridine rings involves organometallic intermediates. A plausible and robust laboratory-scale synthesis is proposed below.

Proposed Synthetic Workflow: Grignard-based Acylation

This pathway involves the formation of a Grignard reagent from a halogenated precursor, followed by acylation.

Caption: Proposed synthesis workflow for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

Detailed Experimental Protocol

-

Preparation of the Grignard Reagent: To a solution of 3,5-dichloro-4-iodopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -15°C under a nitrogen atmosphere, add isopropylmagnesium chloride (1.1 equiv) dropwise, maintaining the internal temperature below 0°C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete halogen-metal exchange.

-

Acylation Reaction: In a separate flask, prepare a solution of acetyl chloride (1.2 equiv) in anhydrous THF. Cool this solution to -15°C. Slowly add the prepared Grignard reagent from Step 1 to the acetyl chloride solution via cannula, ensuring the temperature does not exceed 0°C.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Causality and Experimental Choices:

-

Why Halogen-Metal Exchange? Direct formation of a Grignard reagent from 3,4,5-trichloropyridine is challenging. A halogen-metal exchange using a more reactive starting material like 3,5-dichloro-4-iodopyridine and a strong Grignard reagent like iPrMgCl is a more reliable method for generating the required organometallic intermediate.

-

Why Low Temperature? Organometallic reagents, especially those derived from pyridines, can be unstable at higher temperatures. Maintaining low temperatures (-15°C to 0°C) is critical to prevent decomposition and side reactions.

-

Why an Aqueous Quench? The quench with a mild acid source like NH₄Cl serves to neutralize any remaining reactive species and hydrolyze the intermediate metal-alkoxide complex to form the desired ketone.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. A singlet should appear in the aromatic region (typically δ 8.5-9.0 ppm) corresponding to the two chemically equivalent protons at the C2 and C6 positions of the pyridine ring. A second singlet will be observed in the aliphatic region (typically δ 2.5-3.0 ppm) for the three protons of the acetyl methyl group.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Expected signals include a carbonyl carbon (δ > 190 ppm), carbons of the pyridine ring (with those bearing chlorine atoms shifted downfield), and a methyl carbon signal (δ 20-30 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would reveal the molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern for two chlorine atoms (an M, M+2, M+4 pattern with an approximate ratio of 9:6:1), confirming the presence of the dichloro-substitution.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band around 1690-1710 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch for an aryl ketone.

Applications in Drug Discovery and Development

The true value of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one lies in its potential as a versatile synthetic intermediate.

Caption: Potential synthetic transformations of the title compound in drug discovery.

The ketone functional group can be readily transformed into a variety of other functionalities:

-

Reduction: Reduction of the ketone, for instance with sodium borohydride (NaBH₄), yields the corresponding secondary alcohol. This alcohol can be a precursor for chiral ligands or can act as a hydrogen bond donor in a drug-target interaction.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines, which are common motifs in pharmacologically active compounds.

-

Alpha-Functionalization: The α-carbon can be halogenated (e.g., brominated) to produce an α-halo ketone[5]. This product is a powerful electrophile, ideal for creating covalent inhibitors or for use in substitution reactions to build more complex side chains.

-

Condensation Reactions: The ketone can participate in various condensation reactions to form new carbon-carbon bonds, enabling the construction of larger, more elaborate molecular frameworks.

Given the established importance of the dichloropyridine core in pharmaceuticals[2], this compound represents a key starting point for synthesizing libraries of novel compounds for high-throughput screening against various biological targets, including kinases, ion channels, and enzymes.

Conclusion

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, coupled with a robust and accessible synthetic route, make it a valuable tool for chemists. The true potential of this compound is realized through the versatility of its ketone group, which opens a gateway to a diverse array of molecular structures relevant to modern drug discovery. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this powerful intermediate into their synthetic programs.

References

-

(1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information.[Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol. ChemWhat.[Link]

-

Supplementary Information for NMR Spectra. The Royal Society of Chemistry.[Link]

-

General Information for NMR Spectra. The Royal Society of Chemistry.[Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol. PubChem, National Center for Biotechnology Information.[Link]

-

Organic Syntheses Procedure. Organic Syntheses.[Link]

-

1-(3,5-dichloropyridin-4-yl)ethan-1-one. Appretech Scientific Limited.[Link]

-

1-(4,6-Dichloropyridin-3-yl)ethan-1-one. PubChem, National Center for Biotechnology Information.[Link]

-

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride. Reagentia.[Link]

-

Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. DMEPOS.[Link]

-

The Chemical Significance of 4-Amino-3,5-dichloropyridine in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

Sources

An In-depth Technical Guide to the Key Spectral Data of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

Introduction

1-(3,5-Dichloropyeidin-4-yl)ethan-1-one, with the CAS Number 402561-66-4, is a halogenated heterocyclic ketone of significant interest in synthetic and medicinal chemistry. Its structural features, a pyridine ring substituted with two chlorine atoms and an acetyl group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed analysis of the key spectral data for 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of its interpretation and the experimental protocols for its acquisition.

Molecular Structure and Key Features

The structure of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is fundamental to understanding its spectral properties. The pyridine ring is an aromatic heterocycle, and the two chlorine atoms are strong electron-withdrawing groups, which will significantly influence the chemical environment of the ring protons and carbons. The acetyl group introduces a carbonyl functionality and a methyl group, both of which will give rise to characteristic spectral signals.

A Technical Guide to the Research Applications of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one: A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary: This technical guide provides an in-depth analysis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one, a heterocyclic ketone with significant potential as a foundational scaffold in modern drug discovery. The document elucidates the compound's key physicochemical properties and explores its strategic importance as a versatile starting material. The primary focus is on its application in the synthesis of novel kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases. By leveraging its reactive ketone functionality and the unique electronic properties of the dichloropyridinyl ring, researchers can generate diverse libraries of chiral alcohols and amines. These derivatives are primed for interaction with the ATP-binding pocket of various kinases. This guide offers detailed synthetic protocols, screening workflows, and expert insights into the causal relationships between molecular structure and biological activity, positioning 1-(3,5-Dichloropyridin-4-yl)ethan-1-one as a high-value tool for medicinal chemists and drug development professionals.

Chapter 1: Physicochemical and Structural Properties

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is a solid organic compound whose utility in medicinal chemistry is underpinned by its distinct structural features. The molecule consists of a central pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an acetyl group at position 4.

Table 1: Physicochemical Properties of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one

| Property | Value | Reference |

| CAS Number | 402561-66-4 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | |

| IUPAC Name | 1-(3,5-dichloro-4-pyridinyl)ethanone | |

| Physical Form | Solid | |

| Purity | ≥98% (typical) | [1] |

The core of its reactivity lies in two key areas: the electrophilic acetyl group and the electron-deficient dichloropyridine ring. The carbonyl carbon of the acetyl group is an excellent electrophile, readily undergoing nucleophilic attack. This allows for straightforward chemical modifications, such as reduction to a secondary alcohol or conversion to an amine via reductive amination. These transformations are critical as they introduce a chiral center, a feature known to be pivotal for achieving specific and high-affinity interactions with biological targets.[2]

The pyridine ring, inherently electron-deficient, is made more so by the presence of two electron-withdrawing chlorine atoms. This electronic nature influences the reactivity of the entire molecule and provides opportunities for advanced synthetic modifications, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the chloro-positions, enabling the construction of more complex molecular architectures.

Caption: Structure of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one.

Chapter 2: Strategic Importance in Kinase Inhibitor Design

The pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it an ideal building block for molecules designed to interact with protein active sites. Within the field of oncology, the pyridyl moiety is a cornerstone of many successful kinase inhibitors.[3][4] Kinases are a family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases.[4]

The 1-(3,5-Dichloropyridin-4-yl)ethan-1-one scaffold is particularly well-suited for targeting the ATP-binding site of kinases. The strategic placement of the dichloropyridinyl group allows it to function as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.[4]

A compelling example of this scaffold's potential is found in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a pro-carcinogenic kinase.[2] A study revealed that chiral derivatives derived from the corresponding alcohol of our title compound exhibit potent and stereospecific inhibition of FGFR1. Specifically, the (R)-enantiomer was found to be over 10 times more potent than the (S)-enantiomer.[2] This dramatic difference in activity underscores the importance of the chiral center created from the ketone, which correctly orients the rest of the molecule within the binding pocket to maximize favorable interactions, such as van der Waals forces and additional hydrogen bonds.[2]

Chapter 3: Core Application: A Scaffold for Novel Kinase Inhibitors

The primary and most promising research application of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one is as a versatile starting material for the synthesis of kinase inhibitor libraries. The ketone functionality serves as a synthetic linchpin, allowing for the creation of key chiral intermediates.

Synthetic Workflow: Generation of Chiral Intermediates

The conversion of the prochiral ketone to chiral alcohols or amines is a fundamental step in leveraging this scaffold. These reactions are typically high-yielding and can be performed using standard laboratory reagents.

Caption: Synthetic pathways from the ketone to key chiral intermediates.

Experimental Protocol 1: Asymmetric Reduction to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

-

Rationale: This protocol utilizes a chiral catalyst (Corey-Bakshi-Shibata, or CBS, catalyst) to stereoselectively reduce the ketone, yielding the chiral alcohol. The choice of the (S)-CBS catalyst directs the hydride attack to produce the (S)-enantiomer of the alcohol.[5]

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq). Stir for 15 minutes.

-

Add a solution of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.

-

Experimental Protocol 2: Reductive Amination to N-Substituted 1-(3,5-Dichloropyridin-4-yl)ethanamines

-

Rationale: This one-pot procedure first forms an imine intermediate between the ketone and a primary amine, which is then immediately reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reductant is selective for the iminium ion over the starting ketone.

-

Procedure:

-

In a round-bottom flask, dissolve 1-(3,5-Dichloropyridin-4-yl)ethan-1-one (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.1 eq) in dichloroethane (DCE).

-

Add acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 4-12 hours), quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by flash column chromatography to yield the target secondary amine.[6]

-

Screening Cascade for Kinase Inhibitor Discovery

Once a library of derivatives is synthesized, a systematic screening process is required to identify active compounds and characterize their potency and selectivity.

Caption: Workflow for identifying and validating kinase inhibitors.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Rationale: This is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction. The amount of light generated is inversely proportional to kinase activity, providing a robust method for screening inhibitors.

-

Procedure:

-

Kinase Reaction: In a 384-well plate, add the kinase, the test compound (dissolved in DMSO, final concentration typically 10 µM for primary screen), the appropriate kinase substrate, and ATP in a buffered solution.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to simultaneously convert the newly formed ADP to ATP and measure the new ATP level using a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter equation to determine the IC₅₀ value.

-

Chapter 4: Expanding Horizons: Other Potential Research Applications

While its application in kinase inhibition is the most prominent, the 1-(3,5-Dichloropyridin-4-yl)ethan-1-one scaffold may serve as a starting point for other biologically active molecules. The inherent features of the dichloropyridine ring and the versatile ketone handle allow for entry into diverse chemical spaces. For instance, substituted pyridines and related heterocyclic systems have been investigated for a range of therapeutic areas:

-

Antimycobacterial Agents: The core structures of certain antimycobacterial compounds feature piperidin-4-one motifs, which can be synthesized through multi-component reactions involving ketone precursors.[7]

-

General Anticancer and Antibacterial Agents: The hybridization of pyridine rings with other pharmacophores, such as 1,3,4-oxadiazoles, has yielded compounds with potent cytotoxic activity against cancer cell lines and promising antibacterial properties.[8][9] The ethanone moiety can be elaborated into such heterocyclic systems.

These areas represent underexplored but potentially fruitful avenues for future research originating from this versatile starting material.

Chapter 5: Conclusion and Future Directions

1-(3,5-Dichloropyridin-4-yl)ethan-1-one is far more than a simple chemical reagent; it is a strategic platform for the discovery of high-value therapeutics. Its true potential is realized through its role as a precursor to chiral alcohols and amines, which are key intermediates for potent and selective kinase inhibitors. The demonstrated success of its derivatives against targets like FGFR1 validates the scaffold's utility and provides a clear roadmap for future research.[2]

Future work should focus on several key areas:

-

Library Expansion: Synthesizing a broader array of derivatives by exploring diverse amines in reductive amination and utilizing the chlorine atoms as handles for cross-coupling reactions.

-

Target Deconvolution: Screening optimized compounds against wider panels of kinases to identify novel targets and understand selectivity profiles.

-

Structure-Based Design: Using co-crystal structures of lead compounds bound to their target kinases to guide the next generation of more potent and specific inhibitors.

-

Exploration of New Disease Areas: Investigating the potential of synthesized libraries against other therapeutic targets where pyridine-based scaffolds have shown promise.

By applying the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of 1-(3,5-Dichloropyridin-4-yl)ethan-1-one in the ongoing quest for novel and effective medicines.

References

-

(1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine. PubChem. [Link]

-

Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. [Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol. PubChem. [Link]

-

1-(3,5-dichloropyridin-4-yl)ethan-1-one. Appretech Scientific Limited. [Link]

-

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol CAS#: 1370347-50-4. ChemWhat. [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride. Reagentia. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]

-

(R)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol. Appretech Scientific Limited. [Link]

-

1-(4,6-Dichloropyridin-3-yl)ethan-1-one. PubChem. [Link]

-

1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride. Reagentia. [Link]

-

Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. PubMed. [Link]

-

Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention. PubMed. [Link]

-

Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol | C7H7Cl2NO | CID 66831621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S)-1-(3,5-dichloropyridin-4-yl)ethan-1-amine | C7H8Cl2N2 | CID 131034936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]